5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride
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Overview
Description
5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride is a heterocyclic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a piperazine moiety attached at the 2-position. This compound is often used as a building block in the synthesis of various pharmaceuticals and research chemicals due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving parallel solid-phase synthesis and photocatalytic methods to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Cyclization: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the fluorine atom.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives and cyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used as a metabolite of buspirone.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Investigated for its acetylcholinesterase inhibitory activity.
Uniqueness
5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity. This fluorine substitution enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-2-piperazin-1-ylpyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4.2ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKWZNZOJIDZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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